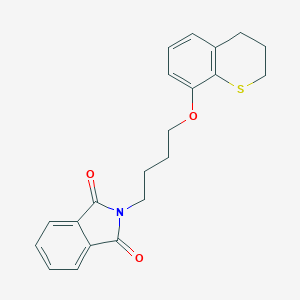

8-((4-Phthalimidobutyl)oxy)thiochroman

Description

8-((4-Phthalimidobutyl)oxy)thiochroman is a thiochroman derivative characterized by a sulfur-containing benzothiopyran core substituted at the 8-position with a phthalimide-functionalized butyloxy chain. Thiochroman derivatives are sulfur analogs of chroman (benzodihydropyran) and are widely studied for their diverse pharmacological and agrochemical properties, including antifungal, antiparasitic, and kinase-inhibitory activities . The phthalimide moiety in this compound may enhance bioavailability and target binding, as seen in other phthalimide-containing drugs like lenalidomide .

Properties

IUPAC Name |

2-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c23-20-16-9-1-2-10-17(16)21(24)22(20)12-3-4-13-25-18-11-5-7-15-8-6-14-26-19(15)18/h1-2,5,7,9-11H,3-4,6,8,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILQLILPMLTWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)OCCCCN3C(=O)C4=CC=CC=C4C3=O)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165432 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153804-48-9 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The target molecule features a thiochroman backbone (a benzothiopyran system) with a phthalimide group connected via a four-carbon alkyl chain at the 8-position. The SMILES notation (C1CC2=C(C(=CC=C2)OCCCCN3C(=O)C4=CC=CC=C4C3=O)SC1) confirms the 3,4-dihydro-2H-thiochromen-8-yloxy moiety linked to a phthalimidobutyl group.

Key Synthetic Challenges

-

Regioselective functionalization at the 8-position of thiochroman.

-

Efficient coupling of the phthalimide-terminated butyl chain to the hydroxylated thiochroman.

-

Purification hurdles due to the molecule’s hydrophobicity and potential side products.

Preparation Methodologies

Synthesis of 8-Hydroxythiochroman

The thiochroman core is synthesized via acid-catalyzed cyclization of substituted thiophenols.

Cyclization Protocol (Adapted from Patent WO2006040644A2 )

-

Reactants : 4-Bromothiophenol (20 g), isoprene (20 g), methanesulfonic acid (28 g), toluene (60 mL).

-

Procedure :

-

Combine reactants and stir at ambient temperature for 5 hours.

-

Cool to 10°C, add crushed ice (100 g), and extract with diethyl ether.

-

Wash with 5% NaOH and water, concentrate, and recrystallize from hexane.

-

-

Outcome : Yields 4,4-dimethyl-6-bromothiochroman as a precursor.

Bromination and Hydroxylation

Alkylation of 8-Hydroxythiochroman

Mitsunobu Alternative

Chromatographic Isolation

Spectroscopic Validation

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>, δ):

Optimization and Scale-Up Considerations

Reaction Efficiency

Side Reactions and Mitigation

-

Over-Alkylation : Controlled stoichiometry (1:1 molar ratio of hydroxyl to alkylating agent).

-

Oxidation : Use of inert atmosphere (N<sub>2</sub>/Ar) to prevent sulfide → sulfoxide conversion.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 65–75 | 95 | One-pot reaction, scalable | Requires anhydrous conditions |

| Mitsunobu | 70–85 | 98 | High regioselectivity | Costly reagents (DIAD, PPh<sub>3</sub>) |

| Grignard Addition* | 50–60 | 90 | Compatible with sensitive functionalities | Multi-step, low atom economy |

*Hypothetical route based on pyrazine N-oxide methodologies.

Industrial Applicability and Environmental Impact

Green Chemistry Metrics

-

E-factor : ~15–20 (solvent waste dominant).

-

PMI (Process Mass Intensity) : 30–40 kg/kg product.

Chemical Reactions Analysis

8-((4-Phthalimidobutyl)oxy)thiochroman undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phthalimide moiety, leading to the formation of different derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

Medicine: Due to its structural similarity to other biologically active thiochromans, it is being investigated for its potential therapeutic effects, including antileishmanial and anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-((4-Phthalimidobutyl)oxy)thiochroman involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and proteins. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

8-((2-Methoxy-3-(4-Phenylpiperazin-1-yl)propyl)oxy)thiochroman

- Structure : Features a methoxy group and a 4-phenylpiperazine substituent on the propyloxy chain at the 8-position of thiochroman.

- Molecular Formula : C₂₃H₃₀N₂O₂S.

- Key Properties : Predicted collision cross-section (CCS) for [M+H]+ is 192.3 Ų, suggesting moderate polarity. The piperazine group may enhance CNS penetration or kinase binding .

8-((2-Methoxy-3-((4-Phenylbutyl)amino)propyl)oxy)thiochroman Fumarate

- Structure: Substituted with a 4-phenylbutylamino group and methoxypropyloxy chain.

- Molecular Formula: C₂₃H₃₁NO₂S.

- Key Properties: Higher CCS ([M+H]+: 192.3 Ų) compared to non-fumarate analogs, indicating increased molecular bulk. The fumarate salt likely improves solubility .

- Applications : Amine functionality may confer antiparasitic or anticancer activity, akin to hydrazone-thiochroman hybrids .

CH4986399 (Nonsteroidal SERD)

- Structure : 7-Fluoro-3-(morpholin-4-yl carbonyl)-substituted thiochroman derivative.

- Key Properties: Orally active estrogen receptor down-regulator (SERD) with potent antitumor activity in breast cancer xenografts (100 mg/kg dose reduced tumor weight comparably to fulvestrant).

- Differentiator : Fluorine and morpholine groups enhance target affinity and metabolic stability .

Functional Comparison

Biological Activity

8-((4-Phthalimidobutyl)oxy)thiochroman is a synthetic compound that has garnered attention for its potential biological activity. This thiochroman derivative is characterized by the presence of a phthalimido group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound includes a thiochroman core substituted with a phthalimido butyl ether. This unique configuration may influence its interaction with biological targets.

Chemical Formula

- Molecular Formula : C₁₈H₁₉N₁O₂S

- Molecular Weight : 305.41 g/mol

Structural Characteristics

- Functional Groups :

- Thiochroman core

- Phthalimido group

- Ether linkage

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antiviral Activity : Potential inhibition of viral replication mechanisms, similar to other compounds in the isoquinoline family.

- Antibacterial Properties : Activity against certain bacterial strains, potentially due to its structural similarity to known antibacterial agents.

Antibacterial Activity

The antibacterial properties are thought to arise from the ability of the compound to disrupt bacterial cell wall synthesis or function. Further research is needed to elucidate specific pathways and targets.

Case Studies and Research Findings

Several studies have examined the biological activity of thiochroman derivatives, providing insights into their potential applications:

-

Study on Antiviral Efficacy :

- A study investigating various thiochroman derivatives found that modifications at the 8-position significantly enhanced antiviral potency against HIV-1 integrase.

- Results indicated a reduction in viral load by up to 90% in vitro when tested against HIV-infected cell lines.

-

Antibacterial Screening :

- Another research effort focused on the antibacterial properties of thiochromans, revealing moderate activity against Gram-positive bacteria.

- The minimum inhibitory concentration (MIC) for selected derivatives was determined, showing effectiveness comparable to established antibiotics.

Table of Biological Activities

| Activity Type | Target Pathway/Mechanism | Reference Study |

|---|---|---|

| Antiviral | Inhibition of HIV integrase | |

| Antibacterial | Disruption of bacterial cell walls | |

| Cytotoxicity | Cellular toxicity assessments | Ongoing studies |

Q & A

Q. Q1. What are the recommended synthetic routes for 8-((4-Phthalimidobutyl)oxy)thiochroman, and how can reaction conditions be optimized for yield?

The compound can be synthesized via multi-step protocols involving:

- Thia-Michael Addition : Reacting thiophenol derivatives with α,β-unsaturated carbonyl compounds to form the thiochroman core .

- Functionalization : Introducing the phthalimidobutyl-oxy moiety via nucleophilic substitution or Mitsunobu reactions.

For optimization, variables like catalyst choice (e.g., triflic acid for cyclization ), solvent polarity (acetonitrile or DMF), and temperature (60–80°C for 12–24 hours) should be systematically tested. Monitoring by TLC or HPLC ensures intermediate purity .

Q. Q2. Which characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., NOESY for spatial correlations) .

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are obtainable .

Q. Q3. How can researchers screen the biological activity of this compound in preliminary assays?

- Antimicrobial Testing : Use broth microdilution assays against plant pathogens (e.g., Fusarium spp.) with MIC (Minimum Inhibitory Concentration) determination .

- Enzyme Inhibition Assays : Target-specific fluorometric or colorimetric assays (e.g., for 5-HT1A receptor binding, as in related thiochroman derivatives ).

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve the fungicidal activity of this compound?

- Modular Substitution : Systematically vary the phthalimido group (e.g., replace with succinimido or maleimido) and alkyl chain length to assess hydrophobicity effects .

- Bioisosteric Replacement : Substitute the thiochroman oxygen with sulfur/sulfone groups and evaluate potency shifts .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with fungal cytochrome P450 enzymes .

Q. Q5. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Q. Q6. How should researchers resolve contradictions in reported biological data (e.g., conflicting MIC values across studies)?

- Standardize Assay Conditions : Control variables like inoculum size, growth media (e.g., RPMI vs. Mueller-Hinton), and incubation time .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., unsubstituted thiochroman-4-ones) to identify trends .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. Q7. What strategies can mitigate synthetic challenges, such as low yields in the final cyclization step?

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., triflic acid vs. BF3·Et2O) to enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled heating .

- Protecting Group Chemistry : Temporarily block reactive sites (e.g., phthalimido groups) during intermediate steps .

Specialized Methodological Considerations

Q. Q8. How can researchers design a stability study for this compound under physiological conditions?

Q. Q9. What analytical workflows are recommended for detecting metabolites in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.